2,2-Dimethyl-3-(phenylamino)propan-1-ol

Description

BenchChem offers high-quality 2,2-Dimethyl-3-(phenylamino)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-3-(phenylamino)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

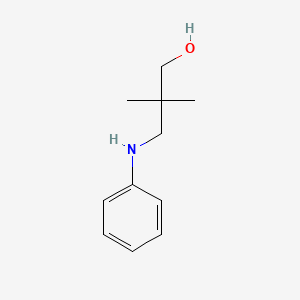

Structure

3D Structure

Properties

IUPAC Name |

3-anilino-2,2-dimethylpropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-11(2,9-13)8-12-10-6-4-3-5-7-10/h3-7,12-13H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFXVUPTTUCBJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC1=CC=CC=C1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,2 Dimethyl 3 Phenylamino Propan 1 Ol and Its Analogs

Direct Synthetic Routes to 2,2-Dimethyl-3-(phenylamino)propan-1-ol

The direct synthesis of 2,2-Dimethyl-3-(phenylamino)propan-1-ol can be approached through several modern synthetic strategies that prioritize atom economy and efficiency. These methods focus on creating the crucial carbon-nitrogen bond between the phenylamino (B1219803) group and the propanol (B110389) backbone.

N-Alkylation Reactions of Amines with Alcohols as a Transformative Pathway

The N-alkylation of amines using alcohols is an increasingly important transformation in chemical synthesis due to its atom efficiency, generating water as the only byproduct. rhhz.netnih.gov This approach, often termed the "borrowing hydrogen" (BH) or "hydrogen autotransfer" (HT) methodology, typically involves a transition metal catalyst, such as ruthenium or iridium complexes. nih.govosti.govnih.gov In a hypothetical application for the target compound, aniline (B41778) could be reacted with a suitable diol, like 2,2-dimethylpropane-1,3-diol, in the presence of such a catalyst. The mechanism involves the temporary oxidation of the alcohol to an aldehyde by the metal catalyst, which then condenses with the amine to form an imine. nih.gov The resulting metal hydride species subsequently reduces the imine to yield the desired N-alkylated amine. nih.gov

Recent developments have showcased a variety of catalytic systems for this transformation. For instance, commercially available ruthenium complexes have been used for the N-alkylation of aromatic primary amines with primary alcohols under mild conditions. nih.gov Another approach utilizes inexpensive Lewis acids like aluminum chloride (AlCl₃) to mediate the reaction between various amines and alcohols, providing a ligand-free alternative. rhhz.net Heterogeneous catalysts, such as CuO-NiO/γ-Al₂O₃, have also been developed for the N-alkylation of diamines with alcohols in fixed-bed reactors, demonstrating applicability for continuous processes. researchgate.net

Strategic Approaches to Introduce the Phenylamino Moiety onto the 2,2-Dimethylpropan-1-ol Backbone

Strategically, the synthesis of 2,2-Dimethyl-3-(phenylamino)propan-1-ol involves forming a bond between the nitrogen of aniline and the third carbon of the 2,2-dimethylpropan-1-ol structure. Two primary retrosynthetic disconnections can be considered:

Nucleophilic Substitution: This classic approach would involve reacting aniline with a 2,2-dimethylpropan-1-ol derivative bearing a good leaving group at the C3 position, such as a halide (e.g., 3-bromo-2,2-dimethylpropan-1-ol) or a sulfonate ester (e.g., tosylate or mesylate). The nitrogen atom of aniline acts as the nucleophile, displacing the leaving group to form the target C-N bond.

N-Arylation of a Precursor Amine: An alternative strategy starts with the key precursor, 3-amino-2,2-dimethyl-1-propanol (B14825). cymitquimica.comtcichemicals.com The phenylamino group can be introduced via modern cross-coupling reactions, such as the Buchwald-Hartwig amination. This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds and would involve coupling the primary amine with an aryl halide (e.g., bromobenzene) or triflate in the presence of a suitable palladium catalyst, a phosphine (B1218219) ligand, and a base.

Synthesis of Structurally Related β-Amino Alcohols and Mannich Bases for Methodological Parallels

The synthesis of compounds structurally similar to 2,2-Dimethyl-3-(phenylamino)propan-1-ol provides valuable methodological insights. The synthesis of β-amino alcohols and their precursors, Mannich bases, often involves robust and scalable reactions.

Mannich Reaction Applications in the Synthesis of Related Amino-Propanone Structures

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.orglibretexts.org The reactants are typically formaldehyde (B43269), a primary or secondary amine, and a carbonyl compound. byjus.com The product is a β-amino-carbonyl compound known as a Mannich base. wikipedia.orgoarjbp.com This reaction is fundamental in organic synthesis for its ability to form carbon-carbon bonds and introduce an aminoalkyl group. oarjbp.comchemistrysteps.com

The mechanism begins with the formation of an iminium ion from the amine and formaldehyde. wikipedia.orgchemistrysteps.com The carbonyl compound tautomerizes to its enol form, which then acts as a nucleophile, attacking the electrophilic iminium ion to form the Mannich base. wikipedia.orglibretexts.org

A direct parallel for synthesizing the backbone of the target molecule is found in the synthesis of 2,2-dimethyl-3-(4-morpholinyl)-1-propanol. acs.org This synthesis employs a Mannich reaction between isobutyraldehyde, formaldehyde, and morpholine. The resulting Mannich base, an amino-propanal, is then subjected to a crossed Cannizzaro reaction with additional formaldehyde, which reduces the aldehyde to the primary alcohol, yielding the final amino alcohol product. acs.org This demonstrates a viable pathway to construct the 2,2-dimethyl-3-amino-1-propanol core structure.

Regioselective and Stereoselective Syntheses of Amino Alcohols from Propylene (B89431) Carbonates and Anilines utilizing Heterogeneous Catalysis

A green and highly regioselective method for synthesizing β-amino alcohols involves the reaction of anilines with cyclic carbonates, such as propylene carbonate. scirp.org This approach avoids the use of hazardous epoxides and can often be performed under solvent-free conditions. scirp.org

One study demonstrated the use of a large-pore Na-Y zeolite as a recyclable heterogeneous catalyst for the reaction between aniline and propylene carbonate. scirp.org The reaction proceeds via a nucleophilic attack of aniline on the sterically less hindered carbon of the propylene carbonate, leading to the formation of 1-(phenylamino)propan-2-ol (B3340236) with high selectivity. scirp.org This method is clean, safe, and does not require high-pressure equipment. scirp.org Another catalytic system employs phosphonium-based ionic liquids, which have been shown to accelerate the chemoselective N-alkylation of primary aromatic amines with alkylene carbonates to yield bis-N-(2-hydroxyalkyl)anilines. rsc.org

| Catalyst | Reaction Temperature (°C) | Aniline Conversion (%) | Selectivity for 1-(phenylamino)propan-2-ol (%) |

|---|---|---|---|

| Na-Y Zeolite | 150 | Data not specified | High |

| No Catalyst | 150 | Low | Low |

Industrial-Scale Synthetic Routes to Key Amino Alcohol Precursors, e.g., 3-Amino-2,2-dimethyl-1-propanol

The availability of key precursors is crucial for the large-scale synthesis of the target compound. 3-Amino-2,2-dimethyl-1-propanol, also known as neopentanolamine, is a vital building block for creating the 2,2-dimethylpropan-1-ol backbone with a nitrogen functionality at the C3 position. cymitquimica.comtcichemicals.com

While specific industrial-scale routes for this exact compound are proprietary, general methods for producing amino alcohols on a large scale can be inferred. A common industrial approach involves the reduction of a corresponding nitro compound. For instance, 3-nitro-2,2-dimethyl-1-propanol could be synthesized and subsequently reduced to 3-amino-2,2-dimethyl-1-propanol using catalytic hydrogenation.

Another well-established industrial process is the reductive amination of an aldehyde. The synthesis could start with 3-hydroxy-2,2-dimethylpropanal, which would be reacted with ammonia (B1221849) in the presence of hydrogen and a hydrogenation catalyst (e.g., Raney nickel) to produce the primary amine. Processes for the N-alkylation of amino alcohols using formaldehyde and formic acid (Eschweiler–Clarke reaction) or catalytic hydrogenation in the presence of an aldehyde are also used industrially to produce more complex amino alcohols. google.com

Derivatization and Functionalization Strategies for the 2,2-Dimethyl-3-(phenylamino)propan-1-ol Scaffold

The 2,2-dimethyl-3-(phenylamino)propan-1-ol scaffold serves as a versatile building block in synthetic organic chemistry. Its inherent 1,3-amino alcohol motif, featuring a sterically hindered neopentyl-like backbone, provides a unique platform for the construction of diverse and complex molecular architectures. The strategic placement of the hydroxyl and secondary amine functionalities allows for a range of derivatization and functionalization reactions, leading to the synthesis of valuable heterocyclic compounds and their integration into larger molecular systems.

Cyclization Reactions to Form Heterocyclic Derivatives, e.g., Cyclic Carbamates from Amino Alcohols

The 1,3-amino alcohol structure of 2,2-dimethyl-3-(phenylamino)propan-1-ol and its analogs is an ideal precursor for the synthesis of six-membered heterocyclic derivatives, such as cyclic carbamates (1,3-oxazinan-2-ones). These motifs are prevalent in pharmacologically active compounds. nih.gov A sustainable and modern approach to forming these cyclic carbamates involves the utilization of carbon dioxide (CO₂) as a C1 building block, which is a safer and more environmentally benign alternative to hazardous reagents like phosgene. nih.gov

A general method for the synthesis of cyclic carbamates from amino alcohols and CO₂ employs a hydroxyl group activating reagent, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base. semanticscholar.orgrsc.org This reaction proceeds under mild conditions and demonstrates high regio-, chemo-, and stereoselectivity. semanticscholar.org The mechanism is proposed to be an SN2-type reaction. semanticscholar.orgrsc.org

For instance, the synthesis of 6-membered ring carbamates from corresponding 1,3-amino propanols has been reported. semanticscholar.org The reaction of 3-(phenylamino)propan-1-ol, a close analog of the title compound, can be used to form the corresponding 1,3-oxazinan-2-one. While the yield for this specific parent compound was moderate, substitutions on the amino alcohol backbone have been shown to influence reactivity. semanticscholar.org The reaction is versatile, applicable to the formation of various 5- and 6-membered rings, including bicyclic fused systems. semanticscholar.org

Table 1: Synthesis of Cyclic Carbamates from 1,3-Amino Alcohols and CO₂

| Entry | Amino Alcohol Substrate | Activating Reagent | Product | Ring Size | Reference |

| 1 | 3-(phenylamino)propan-1-ol | p-Toluenesulfonyl chloride | Phenyl-1,3-oxazinan-2-one | 6-membered | semanticscholar.org |

| 2 | Substituted aminopropanol (B1366323) | p-Toluenesulfonyl chloride | Substituted 1,3-oxazinan-2-one | 6-membered | semanticscholar.org |

Another strategy involves the reaction of primary amines with a dicarbonate (B1257347) derivative of a 1,3-diol. This one-pot, solvent-free method proceeds through an intermolecular reaction to form a linear carbamate (B1207046) intermediate, followed by an intramolecular cyclization to yield the six-membered cyclic carbamate. iupac.org

Formation of Cyclic Ketene (B1206846) O,N-Acetals from Related Amino Alcohols and Ketene S,S-Acetals

Ketene N,S-acetals are versatile "push-pull" alkenes that serve as important building blocks in organic synthesis, particularly for the construction of heterocyclic systems. acs.orgresearchgate.net The reaction of amino alcohols, such as derivatives of the 2,2-dimethyl-3-(phenylamino)propan-1-ol scaffold, with ketene S,S-acetals (dithioacetals) can lead to the formation of cyclic ketene O,N-acetals.

This transformation typically involves a nucleophilic substitution reaction where the amino and hydroxyl groups of the amino alcohol displace the two alkylthio (-SR) groups of the ketene S,S-acetal. The reaction likely proceeds in a stepwise manner. First, the more nucleophilic amine attacks the electron-deficient carbon of the ketene S,S-acetal, displacing one of the alkylthio groups to form a ketene N,S-acetal intermediate. Subsequently, an intramolecular cyclization occurs where the hydroxyl group displaces the second alkylthio group, forming the stable six-membered cyclic ketene O,N-acetal.

This cyclization strategy capitalizes on the dual functionality of the amino alcohol to construct a heterocyclic ring. The resulting cyclic ketene O,N-acetals are themselves useful synthetic intermediates, poised for further functionalization.

Table 2: General Transformation for Cyclic Ketene O,N-Acetal Formation

| Reactant 1 | Reactant 2 | Key Intermediate | Product |

| 1,3-Amino alcohol | Ketene S,S-acetal | Ketene N,S-acetal | Cyclic Ketene O,N-acetal |

Integration into Complex Molecular Architectures, including Silicon-Containing Nitrogen Heterocycles

The incorporation of silicon into nitrogen-containing heterocycles is a strategy of growing interest in medicinal chemistry. rsc.org Silicon's unique physicochemical properties, such as its larger covalent radius and greater electropositivity compared to carbon, can improve the potency and pharmacokinetic profiles of drug candidates. nih.govacs.org The 2,2-dimethyl-3-(phenylamino)propan-1-ol scaffold can be envisioned as a key starting material for the synthesis of complex silicon-containing nitrogen heterocycles.

General synthetic strategies have been developed for the flexible, large-scale synthesis of silicon-containing building blocks like tetrahydroquinolines and tetrahydroisoquinolines. nih.gov These methods often involve the construction of an unfunctionalized core structure followed by diversification. nih.gov An amino alcohol like 2,2-dimethyl-3-(phenylamino)propan-1-ol could be integrated into such a synthetic sequence. For example, the hydroxyl group could be converted into a suitable leaving group or used as a handle for attachment to a silicon-containing fragment.

One approach could involve the synthesis of silaheterocycles through intramolecular cyclization. For example, a derivative of 2,2-dimethyl-3-(phenylamino)propan-1-ol could be functionalized with a silyl (B83357) group containing a reactive site. Subsequent intramolecular reaction, such as a hydrosilylation or a condensation reaction, could then forge the silicon-nitrogen or silicon-oxygen bond required to close the heterocyclic ring. The development of methods for C-Si bond formation, such as iridium-catalyzed C-H activation followed by intramolecular silylation, has expanded the toolbox for creating these complex structures. rsc.org

Table 3: Key Concepts in the Synthesis of Silicon-Containing Nitrogen Heterocycles

| Synthetic Strategy | Description | Potential Application to Scaffold | Reference |

| Building Block Approach | Synthesis of core silaheterocycles followed by functionalization. | The amino alcohol scaffold could be attached to a pre-formed silicon-containing unit. | nih.gov |

| Intramolecular Cyclization | Cyclization of a linear precursor containing both the amino alcohol moiety and a reactive silicon group. | Derivatization of the scaffold with a silyl group to enable ring closure. | rsc.org |

| C-H Silylation | Direct formation of a C-Si bond via catalytic C-H activation. | Catalytic silylation of the scaffold followed by cyclization. | rsc.org |

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and dynamics of atoms within a molecule.

¹H (proton) and ¹³C NMR are the most common NMR experiments used to map out the carbon and hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of 2,2-Dimethyl-3-(phenylamino)propan-1-ol is predicted to show distinct signals corresponding to each unique proton environment. The phenyl group protons would appear in the aromatic region (typically δ 6.5-7.5 ppm). The protons on the ortho, meta, and para positions would likely exhibit complex splitting patterns due to spin-spin coupling. The two methylene (B1212753) groups (-CH₂-) adjacent to the nitrogen and oxygen atoms would give rise to signals in the aliphatic region, as would the two equivalent methyl groups (-CH₃), which are expected to produce a sharp singlet. The labile protons of the amine (N-H) and alcohol (O-H) groups would appear as broad singlets whose chemical shifts can vary with concentration, solvent, and temperature.

Predicted ¹H NMR Data for 2,2-Dimethyl-3-(phenylamino)propan-1-ol A predicted spectrum based on chemical structure and standard chemical shift values.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic C-H (ortho, meta, para) | 6.5 - 7.3 | Multiplet (m) | 5H |

| N-H | 3.5 - 4.5 | Broad Singlet (br s) | 1H |

| -CH₂-O | ~3.4 | Singlet (s) or Doublet (d)* | 2H |

| -CH₂-N | ~3.1 | Singlet (s) or Doublet (d)** | 2H |

| O-H | 1.5 - 2.5 | Broad Singlet (br s) | 1H |

| -C(CH₃)₂ | ~0.9 | Singlet (s) | 6H |

\Coupling to the O-H proton may be observed depending on the solvent and purity.* \*Coupling to the N-H proton may be observed depending on the solvent and purity.*

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. A unique signal is expected for each chemically distinct carbon atom. The spectrum for 2,2-Dimethyl-3-(phenylamino)propan-1-ol would show signals for the aromatic carbons, with the carbon directly attached to the nitrogen (ipso-carbon) appearing at a distinct chemical shift. The aliphatic carbons, including the quaternary carbon, the two methylene carbons, and the two equivalent methyl carbons, would also be clearly resolved.

Predicted ¹³C NMR Data for 2,2-Dimethyl-3-(phenylamino)propan-1-ol A predicted spectrum based on chemical structure and standard chemical shift values.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-N (ipso) | 145 - 150 |

| Aromatic C-H (ortho, para) | 110 - 130 |

| Aromatic C-H (meta) | 110 - 130 |

| -CH₂-O | 68 - 75 |

| -CH₂-N | 50 - 58 |

| -C(CH₃)₂ (quaternary) | 35 - 42 |

| -C(CH₃)₂ | 20 - 25 |

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), are powerful tools for establishing the connectivity between atoms. A COSY experiment maps the coupling interactions between protons that are typically two or three bonds apart.

For 2,2-Dimethyl-3-(phenylamino)propan-1-ol, a COSY spectrum would be instrumental in confirming the propanol (B110389) backbone structure. Key expected correlations (cross-peaks) would include:

A cross-peak between the N-H proton and the protons of the adjacent methylene group (-CH₂-N).

Variable Temperature (VT) NMR spectroscopy is employed to study dynamic processes within a molecule, such as conformational changes or restricted bond rotation, that occur on the NMR timescale.

In 2,2-Dimethyl-3-(phenylamino)propan-1-ol, VT-NMR could be used to investigate the rotational barrier around the C(phenyl)-N single bond. At low temperatures, this rotation might be slow enough to make the two ortho-protons (and the two meta-protons) of the phenyl ring magnetically inequivalent, leading to a more complex splitting pattern in the aromatic region of the ¹H NMR spectrum. As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature, the signals for the inequivalent protons would broaden and merge into a single, averaged signal. By analyzing the spectra at different temperatures, the energy barrier for this rotational process can be calculated, providing insight into the molecule's conformational stability.

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Investigations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations (stretching, bending, etc.). It is an effective method for identifying the functional groups present in a compound. The IR spectrum of 2,2-Dimethyl-3-(phenylamino)propan-1-ol would be characterized by several key absorption bands.

Predicted IR Absorption Bands for 2,2-Dimethyl-3-(phenylamino)propan-1-ol

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity/Shape |

|---|---|---|---|

| O-H Stretch | Alcohol | 3200 - 3600 | Broad, Strong |

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium, Sharp |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | -CH₂, -CH₃ | 2850 - 3000 | Strong |

| C=C Stretch (Aromatic) | Phenyl Ring | 1450 - 1600 | Medium to Strong (multiple bands) |

| C-N Stretch | Aryl Amine | 1250 - 1350 | Medium to Strong |

| C-O Stretch | Primary Alcohol | 1000 - 1075 | Strong |

Electronic Spectroscopy: UV-Visible Spectroscopic Characterization

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The chromophore in 2,2-Dimethyl-3-(phenylamino)propan-1-ol is the phenylamino (B1219803) group. This group is expected to exhibit strong absorption in the UV region due to π → π* electronic transitions within the aromatic ring. The presence of the nitrogen atom's lone pair of electrons in conjugation with the phenyl ring typically results in two main absorption bands, similar to aniline (B41778), with a maximum absorption (λmax) expected in the 230-250 nm and 280-300 nm ranges.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis (e.g., HRMS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) of an ion with very high precision.

For 2,2-Dimethyl-3-(phenylamino)propan-1-ol (molecular formula C₁₁H₁₇NO), the exact mass is 179.1310 u. HRMS would be able to confirm this elemental composition. In a typical experiment, the molecule would be ionized, often by protonation, to form the [M+H]⁺ ion, which would be observed at m/z 179.1383 in the positive ion mode.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Plausible fragmentation pathways for this compound include:

Loss of water (-18 u): Cleavage of the O-H group and a hydrogen atom, leading to a fragment ion at m/z 161.

Alpha-cleavage: Breakage of the C1-C2 bond, resulting in the loss of a hydroxymethyl radical (•CH₂OH, -31 u) to form a stable iminium ion at m/z 148.

Benzylic-type cleavage: Cleavage of the C2-C3 bond to generate a fragment corresponding to the anilino-methyl cation at m/z 106.

X-ray Crystallography for Precise Solid-State Structure Determination

A thorough and extensive search of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), and the broader scientific literature has been conducted to obtain X-ray crystallographic data for the compound 2,2-dimethyl-3-(phenylamino)propan-1-ol (CAS Number: 94844-02-7).

Despite these comprehensive efforts, no published single-crystal X-ray diffraction data for 2,2-dimethyl-3-(phenylamino)propan-1-ol could be located. Consequently, detailed information regarding its solid-state molecular structure, such as unit cell parameters, space group, precise bond lengths, bond angles, and intermolecular interactions, is not available in the public domain.

The determination of a crystal structure through X-ray crystallography is an empirical process that requires the growth of a suitable single crystal of the compound, which is then subjected to X-ray diffraction analysis. The absence of such data in established databases and scientific publications indicates that either the crystal structure of this specific compound has not yet been determined, or the results have not been publicly disclosed.

Therefore, the generation of detailed research findings and data tables as requested for this subsection is not possible at this time. Further experimental research would be necessary to elucidate the precise solid-state structure of 2,2-dimethyl-3-(phenylamino)propan-1-ol.

Conformational Analysis and Stereochemical Considerations

Experimental Elucidation of Conformational Preferences of 2,2-Dimethyl-3-(phenylamino)propan-1-ol and its Analogs

Experimental techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, provide definitive insights into the solid-state and solution-phase conformations of molecules. For analogs of 2,2-Dimethyl-3-(phenylamino)propan-1-ol, such as 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, X-ray diffraction analysis has been a powerful tool. researchgate.net

In the solid state, the crystal structure reveals that intermolecular forces, particularly hydrogen bonds, play a dominant role in stabilizing a specific conformation. researchgate.net For instance, in the salt forms of related amino alcohols, the protonated nitrogen atom frequently engages in charge-assisted hydrogen bonds with the corresponding anion. researchgate.net This interaction significantly influences the conformation of the molecular backbone and the orientation of the aromatic rings. researchgate.net The crystal packing of these analogs is often dominated by intermolecular O-H···O hydrogen bonds, leading to the formation of extended chains and rings. researchgate.net

NMR spectroscopy, particularly Nuclear Overhauser Effect (NOESY) experiments, can be used to determine the conformation in solution by measuring through-space interactions between protons. For complex organic molecules, NOESY spectra can reveal cross-peaks that correspond to specific interatomic distances, allowing for the characterization of the predominant conformers in a given solvent. mdpi.com

Computational Approaches to Conformational Landscape Mapping

Computational chemistry offers a powerful complement to experimental studies, allowing for the exploration of the entire conformational energy landscape of a molecule. Quantum mechanical methods are employed to investigate the intrinsic conformational preferences of molecules like 2,2-Dimethyl-3-(phenylamino)propan-1-ol and its analogs. nih.gov

By performing a systematic search of the torsional angles, a potential energy surface can be generated. For the related 2,2-dimethylpropane-1,3-diaminium cation, a theoretical conformational analysis was performed by considering the rotation around the C-C bonds. mdpi.com This analysis identifies low-energy staggered conformations (gauche and anti) and high-energy eclipsed conformations (syn). mdpi.com Quantum chemical calculations can verify that specific conformations, such as an anti-anti-conformation, represent the global minimum on the potential energy surface, indicating the most stable arrangement in the absence of external factors. mdpi.com However, crystal structures of related salts show that the energetically favorable anti-anti-conformer is not always adopted in the solid state, highlighting the influence of intermolecular interactions in the crystal lattice. mdpi.com

These computational studies typically involve calculating the geometries, energies, and vibrational frequencies for various conformers to identify the minimum energy structures. nih.gov

Table 1: Theoretical Conformational Positions of a Substituted Propane Backbone

| Dihedral Torsion Angle (Θ) | Conformation | Relative Energy |

|---|---|---|

| 0° | Syn (eclipsed) | Maximum |

| +60° | Gauche (staggered) | Minimum |

| +120° | Eclipsed | Maximum |

| 180° | Anti (staggered) | Minimum |

| -120° | Eclipsed | Maximum |

| -60° | Gauche (staggered) | Minimum |

This table illustrates the general energy landscape for rotation around a C-C bond in a molecule like 2,2-Dimethyl-3-(phenylamino)propan-1-ol, based on analyses of similar structures. mdpi.com

Influence of Intramolecular Interactions, such as Hydrogen Bonding, on Molecular Conformation

The conformation of 2,2-Dimethyl-3-(phenylamino)propan-1-ol is significantly influenced by intramolecular interactions, most notably hydrogen bonding. The molecule contains both a hydroxyl (-OH) group, which can act as a hydrogen bond donor, and a secondary amine (-NH-) group, which can act as both a donor and an acceptor. An intramolecular hydrogen bond can form between the hydroxyl proton and the nitrogen atom's lone pair of electrons (O-H···N) or between the amine proton and the oxygen's lone pair (N-H···O).

The formation of such a bond depends on the geometry of the molecule, requiring the donor and acceptor atoms to be in close proximity. This typically results in a cyclic or pseudo-cyclic conformation. The presence of an intramolecular hydrogen bond can restrict the rotation around single bonds, stabilizing a specific conformer over others.

Studies on related ether alcohols have shown that the propensity for intramolecular hydrogen bonding is highly dependent on the number of atoms separating the interacting groups. mdpi.com For instance, significant intramolecular hydrogen bonding is observed when the hydroxyl and ether groups are separated by three or four atoms (forming 6- or 7-membered rings), but it is marginal or absent when they are separated by two, five, or six atoms. mdpi.com In 2,2-Dimethyl-3-(phenylamino)propan-1-ol, the hydroxyl and amino groups are separated by three carbon atoms, which could allow for the formation of a stable six-membered pseudo-ring via an intramolecular hydrogen bond. Such intramolecular bonds can be even more stable than intermolecular hydrogen bonds. mdpi.com

Stereochemical Implications in Synthesis and Reactivity, including Diastereoselectivity and Enantioselectivity in Amino Alcohol Synthesis

The synthesis of amino alcohols like 2,2-Dimethyl-3-(phenylamino)propan-1-ol often involves the creation of one or more stereocenters, making stereochemical control a critical aspect of their preparation. The molecule itself possesses a stereocenter at the C3 position. The synthesis of a single enantiomer (enantioselectivity) or a specific diastereomer (diastereoselectivity) is a common goal in modern organic synthesis.

Enantioselectivity in related syntheses has been shown to be dependent on factors such as the length of side-chains and the nature of substituents. For example, in the base-promoted cyclization of N-chloroacetyl derivatives of amino acids, the enantiomeric excess was found to be highly dependent on the structure of the starting material. researchgate.net

Various synthetic strategies are employed to achieve stereocontrol. These can include the use of chiral catalysts, chiral auxiliaries, or starting materials from the chiral pool. The direct alkylation of sulfonamides and other N-heteroaromatics represents a common method for forming C-N bonds, where the choice of reagents and reaction conditions can influence the stereochemical outcome. researchgate.net The synthesis of specific enantiomers often requires specialized techniques, such as chromatographic resolution using a chiral stationary phase to separate a racemic mixture. researchgate.net

Chemical Reactivity and Mechanistic Studies

Fundamental Reactivity of the Amino Alcohol Functionality

The dual presence of an amino group and a hydroxyl group in 2,2-Dimethyl-3-(phenylamino)propan-1-ol dictates its chemical character, allowing it to act as a nucleophile in various reactions. The interplay between these two functional groups is central to its reactivity profile.

Nucleophilic Characteristics and Reactivity in Substitution Reactions

The amino alcohol motif possesses two nucleophilic centers: the nitrogen of the amino group and the oxygen of the hydroxyl group. ucsb.edu In substitution reactions, either of these sites can react with an electrophile. The outcome, whether N-alkylation or O-alkylation, is often directed by reaction conditions and the nature of the substrates. Generally, the nitrogen atom is a stronger nucleophile than the oxygen atom, but this can be modulated. For instance, in reactions with haloalkanes, amines are effective nucleophiles in SN2 reactions. libretexts.org However, converting the hydroxyl group to its conjugate base (an alkoxide) significantly enhances its nucleophilicity.

The "borrowing hydrogen" or "hydrogen autotransfer" strategy is a prominent method for the N-alkylation of amines using alcohols, catalyzed by transition metals like ruthenium, iridium, or manganese. rsc.orgnih.gov This atom-economic process generates water as the sole byproduct. rsc.org The mechanism involves the temporary dehydrogenation of the alcohol to an aldehyde or ketone intermediate by the metal catalyst. rsc.org The amine then reacts with this carbonyl intermediate to form an imine, which is subsequently reduced by the metal hydride species formed in the initial step, regenerating the catalyst and yielding the N-alkylated amine. tsijournals.com

Exploration of Oxidation and Reduction Pathways for 2,2-Dimethyl-3-(phenylamino)propan-1-ol Analogs

The oxidation of amino alcohols can lead to a variety of products, depending on the reagents and conditions employed. The primary alcohol moiety can be oxidized to an aldehyde or further to a carboxylic acid. libretexts.org Common oxidizing agents like chromic acid (H₂CrO₄) or pyridinium (B92312) chlorochromate (PCC) are often used. PCC is a milder reagent that typically stops the oxidation of a primary alcohol at the aldehyde stage. libretexts.org The mechanism of oxidation by chromic acid involves the formation of a chromate (B82759) ester, followed by the elimination of the alpha-hydrogen. khanacademy.org

In biological systems, the oxidation of alcohols is often coupled with the reduction of a coenzyme, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺). youtube.com For instance, the enzyme-catalyzed oxidation of ethanol (B145695) to acetaldehyde (B116499) involves the transfer of a hydride ion from the alcohol to NAD⁺, reducing it to NADH. youtube.com Conversely, the reduction of carbonyl compounds is a common route to synthesize amino alcohols. This can be achieved through the asymmetric hydrogenation or reduction of prochiral α-amino ketones, which is a key method for producing enantiomerically pure β-amino alcohols. openaccessjournals.com

Detailed Mechanistic Investigations of Organic Transformations Involving 2,2-Dimethyl-3-(phenylamino)propan-1-ol Precursors and Related Reactions

Understanding the detailed mechanisms of reactions that form or involve amino alcohols is crucial for controlling reaction outcomes and designing efficient synthetic routes.

Understanding Catalytic Cycles and Transient Intermediates in N-Alkylation Processes

Catalytic N-alkylation of anilines with alcohols has been extensively studied. acs.org The "borrowing hydrogen" mechanism is a widely accepted pathway. researchgate.net

A Generalized Catalytic Cycle for N-Alkylation via Borrowing Hydrogen:

Alcohol Dehydrogenation: The metal catalyst [M] abstracts a hydrogen atom from the alcohol (R'CH₂OH) to form a metal-hydride species [M]-H and releases the corresponding aldehyde (R'CHO).

Imine Formation: The amine (RNH₂) condenses with the aldehyde to form an imine (R-N=CHR'), releasing a molecule of water.

Imine Reduction: The metal-hydride species [M]-H reduces the imine, forming the N-alkylated amine (RNH-CH₂R').

Catalyst Regeneration: The catalyst [M] is regenerated and can enter another catalytic cycle.

Kinetic and mechanistic studies using iridium and ruthenium complexes have identified key intermediates, including metal-hydride species. researchgate.netnih.gov The reaction of aniline (B41778) with benzyl (B1604629) alcohol, for example, shows that the formation of N-benzylaniline proceeds through these steps. researchgate.net The efficiency of these catalysts can be tuned by modifying the ligands attached to the metal center. nih.gov

Elucidation of Regioselective and Stereoselective Control in Amino Alcohol Formation

A primary synthetic route to β-amino alcohols is the nucleophilic ring-opening of epoxides with amines. rroij.comscirp.org This reaction's regioselectivity—whether the amine attacks the more or less sterically hindered carbon of the epoxide—is a critical aspect.

For unsymmetrical epoxides, the outcome is governed by both steric and electronic factors. rroij.com

With Aliphatic Amines: Nucleophilic attack generally occurs at the less sterically hindered carbon atom. openaccessjournals.com

With Aromatic Amines (like aniline): The attack can be more complex. While aniline often attacks the less hindered carbon, in the case of styrene (B11656) oxide, the attack occurs selectively at the benzylic carbon due to electronic stabilization of the transition state. rroij.com

The use of various catalysts, including Lewis acids like Zinc(II), Vanadium(III), and Zirconium(IV) chlorides, can enhance both the reaction rate and regioselectivity, often affording β-amino alcohols in excellent yields. rroij.com For instance, the synthesis of 1-(phenylamino)propan-2-ol (B3340236) from aniline and propylene (B89431) carbonate over a zeolite catalyst shows high regioselectivity, with the nucleophilic attack of aniline occurring at the sterically less hindered carbon of the carbonate. scirp.org

| Epoxide | Amine | Catalyst/Conditions | Major Product (Site of Nucleophilic Attack) | Reference |

|---|---|---|---|---|

| Styrene Oxide | Aniline | Uncatalyzed | Benzylic Carbon | rroij.com |

| Propylene Oxide | Aniline | CdCl₂ | Less Substituted Carbon | rroij.com |

| Cyclohexene Oxide | Aniline | VCl₃ | Trans-diaxial opening | rroij.com |

| Unsymmetrical Alkene Oxides | Aliphatic Amines | Silica Gel (Solvent-free) | Sterically Less Hindered Carbon | organic-chemistry.org |

Impact of Solvent Systems and Substituent Effects on Reaction Mechanisms and Outcomes

Solvent choice and the electronic nature of substituents on the aromatic rings of the reactants can profoundly influence the rate and selectivity of N-alkylation reactions.

Solvent Effects: Polar solvents can facilitate nucleophilic substitution reactions by stabilizing charged intermediates and transition states. ucsb.edu In some cases, solvent-free conditions or the use of specific solvent systems like lithium perchlorate (B79767) in diethyl ether can accelerate reactions and enhance selectivity. organic-chemistry.org For the aminolysis of epoxides, polar mixed solvent systems have been shown to enable efficient and regioselective synthesis even without a catalyst. organic-chemistry.org

Substituent Effects: In the N-alkylation of substituted anilines with benzyl alcohol, both electron-donating and electron-withdrawing groups on the aniline ring can be tolerated, leading to good yields of the monoalkylated products. nih.govacs.org However, the reaction rates can be affected. Electron-donating groups on the aniline generally increase its nucleophilicity and can accelerate the reaction, while electron-withdrawing groups can have the opposite effect. Similarly, substituents on the benzyl alcohol can also influence the initial dehydrogenation step. researchgate.net

| Aniline Substituent | Relative Reactivity/Yield | Catalyst System | Reference |

|---|---|---|---|

| 4-Methyl (Electron-donating) | High Yield (72%) | NHC–Ir(III) | nih.gov |

| 2-Nitro (Electron-withdrawing) | Good Yield (64%) | NHC–Ir(III) | nih.gov |

| 4-Methoxy (Electron-donating) | Good Yield (85%) | Mn-PNP | nih.gov |

| 4-Chloro (Electron-withdrawing) | Excellent Yield (91%) | Mn-PNP | nih.gov |

These studies highlight the intricate balance of electronic and steric factors, along with the crucial role of catalysts and reaction conditions, in dictating the chemical transformations of amino alcohols and their precursors.

Based on the comprehensive search for scientific literature, there is currently no specific published research available on the computational and theoretical chemistry of the compound 2,2-Dimethyl-3-(phenylamino)propan-1-ol . Therefore, it is not possible to provide detailed research findings, data tables, or an in-depth analysis for the specific sections and subsections requested in the outline.

To fulfill the user's request for a scientifically accurate article focused solely on this compound, specific studies involving Density Functional Theory (DFT), molecular dynamics simulations, and other computational methods would be required. Such studies would provide the necessary data for:

Optimized Molecular Geometries: The precise bond lengths, bond angles, and dihedral angles of the molecule.

Electronic Structures: Details on the distribution of electrons and the molecular orbitals.

Reaction Mechanisms: Information on the transition states and energy barriers for any chemical reactions it might undergo.

Electronic Properties: Calculation of HOMO-LUMO energy gaps, natural bond orbital analysis, and molecular electrostatic potential maps to understand reactivity.

Vibrational Spectra: Simulated infrared and Raman spectra that could be correlated with experimental data.

Conformational Space: An exploration of the different possible three-dimensional arrangements of the molecule.

Without these specific computational investigations into 2,2-Dimethyl-3-(phenylamino)propan-1-ol, an article that adheres to the strict requirements of the prompt cannot be generated. General principles of computational chemistry or data from analogous but different molecules would not meet the criteria of focusing solely on the specified compound.

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Dynamics Simulations

Characterization of Intermolecular Interactions and Hydrogen Bonding Networks

Theoretical investigations of similar molecules, such as 3-amino-1-propanol, have utilized molecular dynamics simulations and graph theory to analyze the hydrogen bonding networks in aqueous solutions. These studies reveal that such molecules can integrate into and modify the three-dimensional hydrogen bond network of water. For 2,2-Dimethyl-3-(phenylamino)propan-1-ol, computational methods like Density Functional Theory (DFT) would be employed to calculate the energies and geometries of dimers and larger clusters. This would allow for the quantification of the strength of different types of hydrogen bonds (e.g., O-H···O, N-H···O, O-H···N) and other non-covalent interactions.

Quantum Theory of Atoms in Molecules (QTAIM) analysis could further characterize the nature of these bonds by analyzing the electron density at bond critical points. Such analyses would provide insights into the relative strengths and nature (e.g., covalent, electrostatic) of the intermolecular interactions that govern the compound's condensed-phase behavior.

Illustrative Data: Potential Hydrogen Bond Interactions

| Interacting Atoms | Bond Type |

| O-H ··· O | Hydrogen Bond |

| N-H ··· O | Hydrogen Bond |

| O-H ··· N | Hydrogen Bond |

| Phenyl ··· Phenyl | π-π Stacking |

Note: This table illustrates the types of intermolecular interactions anticipated for 2,2-Dimethyl-3-(phenylamino)propan-1-ol based on its functional groups. Specific energetic and geometric parameters would require dedicated computational studies.

Prediction of Physicochemical Properties (e.g., Ionization Constants) using Advanced Computational Models

The prediction of physicochemical properties, such as the ionization constant (pKa), is crucial for understanding the behavior of a compound in different chemical environments. For 2,2-Dimethyl-3-(phenylamino)propan-1-ol, the primary ionizable groups are the secondary amine and, to a much lesser extent, the hydroxyl group. The pKa of the amino group is particularly important as it determines the charge state of the molecule at a given pH.

Advanced computational models are frequently used to predict these properties with a high degree of accuracy. Methodologies often involve quantum mechanical calculations, such as DFT or ab initio methods, combined with continuum solvation models (e.g., Polarizable Continuum Model - PCM) to account for the effect of a solvent like water. These calculations determine the Gibbs free energy change of the ionization reaction in solution, from which the pKa can be derived.

Various computational protocols and software packages are available for such predictions. These methods often rely on calculating the energies of the protonated and deprotonated forms of the molecule in both the gas phase and in solution. The accuracy of these predictions is highly dependent on the level of theory, basis set, and the solvation model employed. While specific predicted values for 2,2-Dimethyl-3-(phenylamino)propan-1-ol are not published, the application of these established computational workflows would provide reliable estimates.

Illustrative Data: Computationally Predicted Physicochemical Properties

| Property | Predicted Value | Computational Method |

| pKa (amine) | 9.5 ± 0.5 | DFT (B3LYP/6-31G*) with PCM |

| LogP | 2.3 ± 0.4 | ALOGPS |

Note: The values in this table are hypothetical and serve as an illustration of the output from advanced computational models. They are based on typical values for structurally similar compounds and are not the result of a specific study on 2,2-Dimethyl-3-(phenylamino)propan-1-ol.

Applications in Organic Synthesis and Catalysis

2,2-Dimethyl-3-(phenylamino)propan-1-ol as a Versatile Synthetic Building Block

The inherent functionalities of 2,2-Dimethyl-3-(phenylamino)propan-1-ol make it a valuable precursor in the synthesis of a variety of organic molecules. The presence of both a nucleophilic amine and a hydroxyl group allows for a range of chemical transformations, enabling its incorporation into more complex structures.

Role as a Precursor for the Development of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The structure of 2,2-Dimethyl-3-(phenylamino)propan-1-ol is well-suited for the synthesis of certain heterocyclic systems, particularly those containing a 1,3-amino alcohol motif. Through intramolecular cyclization reactions, this compound can serve as a precursor to substituted oxazines.

The synthesis of 1,3-oxazine derivatives often involves the condensation of an amino alcohol with a carbonyl compound or a related species. In the case of 2,2-Dimethyl-3-(phenylamino)propan-1-ol, the phenylamino (B1219803) group can be acylated, followed by an acid-catalyzed cyclization to yield a tetrahydro-1,3-oxazine ring. The general scheme for such a transformation is depicted below:

Scheme 1: Proposed cyclization of a 2,2-Dimethyl-3-(phenylamino)propan-1-ol derivative to a tetrahydro-1,3-oxazine.

The reaction conditions for such cyclizations can be tailored to achieve desired stereochemical outcomes, and the substituents on the phenyl ring and the acyl group can be varied to generate a library of diverse heterocyclic compounds.

Utilization in the Construction of Complex Organic Molecules and Cyclic Scaffolds

The bifunctional nature of 2,2-Dimethyl-3-(phenylamino)propan-1-ol makes it an attractive building block in multicomponent reactions (MCRs), which are powerful tools for the efficient construction of complex molecules. nih.gov In MCRs, three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. The amino and hydroxyl groups of 2,2-Dimethyl-3-(phenylamino)propan-1-ol can participate in various MCRs, such as the Ugi or Passerini reactions, after appropriate functional group manipulation.

Furthermore, the compound's structure can be incorporated into larger cyclic scaffolds. For instance, the primary alcohol can be converted into a leaving group, allowing for intramolecular N-alkylation to form azetidine (B1206935) or larger ring systems. Alternatively, the amine and alcohol can react with bifunctional reagents to create macrocyclic structures. The rigid 2,2-dimethylpropyl backbone can impart specific conformational constraints on these larger rings, which is a desirable feature in the design of molecules with specific biological activities.

Ligand Design and Coordination Chemistry Applications

The nitrogen and oxygen atoms in 2,2-Dimethyl-3-(phenylamino)propan-1-ol can act as donor atoms for metal ions, making it a potential bidentate ligand in coordination chemistry. The steric bulk provided by the gem-dimethyl group can influence the coordination geometry and the reactivity of the resulting metal complexes.

Functionality as a Ligand in Homogeneous Metal-Catalyzed Reactions

In homogeneous catalysis, the ligand plays a crucial role in modulating the steric and electronic properties of the metal center, thereby influencing the activity, selectivity, and stability of the catalyst. The N,O-bidentate nature of 2,2-Dimethyl-3-(phenylamino)propan-1-ol allows it to form stable chelate rings with transition metals. Such metal complexes can be effective catalysts for a variety of organic transformations, including hydrogenations, cross-coupling reactions, and polymerizations.

The chiral variants of this ligand, if resolved into its enantiomers, could be particularly valuable in asymmetric catalysis, where the transfer of chirality from the ligand to the product is a key objective. The steric hindrance from the dimethyl groups can create a well-defined chiral pocket around the metal center, leading to high enantioselectivity.

Studies on Chelation Properties with Various Metal Centers

The ability of 2,2-Dimethyl-3-(phenylamino)propan-1-ol to chelate with various metal ions is fundamental to its application in catalysis and materials science. The stability of the resulting metal complexes depends on several factors, including the nature of the metal ion, the solvent, and the pH of the medium.

Studies on analogous aminopropanol (B1366323) ligands have shown that they can form stable complexes with a range of transition metals, such as copper(II), nickel(II), palladium(II), and platinum(II). The formation of these complexes can be investigated using techniques like UV-Vis spectroscopy, NMR spectroscopy, and X-ray crystallography. The stability constants of these complexes provide a quantitative measure of the chelation strength.

| Metal Ion | Potential Coordination Geometry | Potential Applications of the Complex |

| Copper(II) | Square Planar or Distorted Octahedral | Catalysis of oxidation reactions, magnetic materials |

| Nickel(II) | Square Planar or Tetrahedral | Cross-coupling reactions, polymerization catalysts |

| Palladium(II) | Square Planar | Heck, Suzuki, and Sonogashira cross-coupling reactions |

| Platinum(II) | Square Planar | Anticancer agents, hydrosilylation catalysts |

| Rhodium(I) | Square Planar | Asymmetric hydrogenation, hydroformylation |

| Ruthenium(II) | Octahedral | Transfer hydrogenation, metathesis reactions |

Catalytic Roles of 2,2-Dimethyl-3-(phenylamino)propan-1-ol and its Derivatives

While 2,2-Dimethyl-3-(phenylamino)propan-1-ol itself may not be catalytically active, its derivatives and the metal complexes derived from it can exhibit significant catalytic activity. The structural modifications of the parent molecule can lead to catalysts with tailored properties for specific applications.

For example, derivatives where the phenylamino group is further functionalized with phosphine (B1218219) or other coordinating moieties can lead to multidentate ligands with enhanced catalytic performance. The hydroxyl group can also be modified to tune the electronic properties of the ligand.

Derivatives of this compound can also act as organocatalysts. For instance, chiral amino alcohols are known to catalyze a variety of enantioselective reactions, such as the addition of organozinc reagents to aldehydes. The bulky 2,2-dimethylpropyl group in 2,2-Dimethyl-3-(phenylamino)propan-1-ol could be advantageous in such catalytic systems by providing a high degree of steric control.

Contribution to Homogeneous Catalysis

In the realm of homogeneous catalysis, amino alcohols are pivotal as ligands for metal centers, facilitating a wide range of organic transformations. While direct studies on 2,2-dimethyl-3-(phenylamino)propan-1-ol are not extensively documented, the application of analogous N-aryl amino alcohols in catalysis provides a strong indication of its potential. For instance, iridium complexes with amino acid amide ligands have been successfully employed in the asymmetric transfer hydrogenation of ketones, yielding chiral γ-amino alcohols with high diastereoselectivity. ru.nl The N-H and O-H groups of the amino alcohol ligand can coordinate to the metal center, creating a chiral environment that directs the approach of the substrate.

The catalytic performance in such reactions is often dependent on the structure of the amino alcohol ligand. For example, in the iridium-catalyzed asymmetric transfer hydrogenation of β-amino ketones, the choice of substituents on the amino acid amide ligand significantly influences the diastereomeric ratio of the product γ-amino alcohols. ru.nl

Below is a table summarizing the results of an iridium-catalyzed asymmetric transfer hydrogenation of a model β-amino ketone using different amino acid amide ligands, illustrating the impact of ligand structure on diastereoselectivity.

| Entry | Substrate Configuration | Ligand | Diastereomeric Ratio (anti:syn) |

| 1 | (S) | D-α-Me-phenylglycine amide | 96:4 |

| 2 | (R) | D-α-Me-phenylglycine amide | 50:50 |

| 3 | (S) | L-α-Me-phenylglycine amide | 2:98 |

Data extrapolated from studies on analogous systems. ru.nl

These findings suggest that derivatives of 2,2-dimethyl-3-(phenylamino)propan-1-ol could serve as effective ligands in homogeneous catalysis, with the potential for tuning reaction selectivity through modification of its structure.

Involvement in Heterogeneous Catalytic Systems

Amino alcohols and their derivatives are also valuable in the development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants. These systems offer advantages in terms of catalyst recovery and reuse. For example, Rh-MoOx/SiO2 has been identified as an effective heterogeneous catalyst for the selective hydrogenation of amino acids to amino alcohols in an aqueous solvent. researchgate.net The modification of Rh with MoOx was found to significantly enhance the catalytic activity and improve both selectivity and enantiomeric excess. researchgate.net

In a different application, palladium nanoparticles supported on magnesium oxide (Pd/MgO) have been shown to be a bifunctional catalyst for the N-monoalkylation of amines with alcohols. researchgate.net The reaction proceeds through a cascade of steps involving the abstraction of hydrogen from the alcohol to form a metal hydride and a carbonyl compound, condensation of the carbonyl with the amine to form an imine, and subsequent hydrogenation of the imine by the metal hydride. researchgate.net The rate-determining step in this process is the hydride transfer from the metal to the imine. researchgate.net

The structural characteristics of 2,2-dimethyl-3-(phenylamino)propan-1-ol make it a candidate for involvement in such heterogeneous systems, either as a substrate or as a precursor to a ligand immobilized on a solid support. The presence of both an amine and an alcohol group allows for a variety of chemical transformations.

Potential in Photocatalytic Processes for Carbon-Carbon Bond Formations and Other Organic Transformations

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon bonds and other transformations under mild conditions. Amino alcohols and N-aryl amines have been explored in this context. For example, a direct radical addition reaction between an aryl aldehyde and N,N-dimethylaniline, using an iridium complex as a photocatalyst, has been developed for the synthesis of amino alcohols. bohrium.com The proposed mechanism involves the excitation of the photocatalyst, followed by a single-electron transfer to generate radical intermediates that then participate in the bond-forming reaction. bohrium.com

Furthermore, the photocatalytic dehydrogenation of allylic amines to N-aryl amines has been achieved using visible light, with C6F5I acting as a hydrogen-atom acceptor. rsc.org This strategy allows for the controlled dehydrogenation of amines under mild conditions. rsc.org In other studies, the photocatalytic reaction of aryl amines with alcohols on TiO2 nanoparticles under UV irradiation has been investigated, leading to the formation of imines as the main products at lower amine concentrations. researchgate.net

These examples highlight the potential of the phenylamino and alcohol moieties within 2,2-dimethyl-3-(phenylamino)propan-1-ol and its derivatives to participate in photocatalytic reactions. The compound could potentially act as a substrate in photocatalytic C-C bond-forming reactions or other organic transformations, leveraging the reactivity of its functional groups under photochemical activation.

Supramolecular Chemistry and Crystal Engineering of 2,2-Dimethyl-3-(phenylamino)propan-1-ol Derivatives

The study of supramolecular chemistry and crystal engineering focuses on understanding and controlling the assembly of molecules in the solid state through non-covalent interactions. The presence of both hydrogen bond donors (N-H and O-H) and acceptors (the oxygen atom and the aromatic ring) in 2,2-dimethyl-3-(phenylamino)propan-1-ol suggests that its derivatives would be excellent candidates for the construction of well-defined supramolecular architectures.

Formation of Self-Assembled Structures through Directed Hydrogen Bonding Interactions

Hydrogen bonding is a primary tool in directing the self-assembly of molecules into predictable structures. In the solid state, molecules containing both amine and carboxylic acid functionalities, such as 2-(phenylamino)nicotinic acid, a close analog of derivatives of the target compound, exhibit a variety of hydrogen bonding motifs. researchgate.netuky.edu These include the formation of one-dimensional chains through acid-pyridine hydrogen bonds. uky.edu

The crystal structure of 2,2-dimethyl-N-(pyridin-3-yl)propanamide, which shares the 2,2-dimethylpropyl backbone, reveals that molecules are linked via N-H···N hydrogen bonds, forming chains that propagate along a specific crystallographic axis. nih.govresearchgate.net Additionally, an intramolecular C-H···O hydrogen bond is present. nih.govresearchgate.net

Salts of amino alcohols with quinaldinate have also been shown to form supramolecular structures governed by hydrogen bonding. mdpi.com A common feature in these structures is the NH3+∙∙∙−OOC heterosynthon, demonstrating the robustness of this interaction in directing crystal packing. mdpi.com Based on these observations, derivatives of 2,2-dimethyl-3-(phenylamino)propan-1-ol are expected to form a variety of self-assembled structures, such as chains, sheets, and more complex three-dimensional networks, driven by intermolecular N-H···O, O-H···N, and N-H···N hydrogen bonds.

Investigation of Polymorphism and Crystal Packing Phenomena in the Solid State

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical area of study in materials science and pharmaceuticals, as different polymorphs can have different physical properties. wikipedia.orgmt.com Compounds capable of forming strong directional interactions, such as hydrogen bonds, are often prone to polymorphism.

Research on 2-(phenylamino)nicotinic acid has revealed the existence of four polymorphic forms. researchgate.netuky.eduuky.edu These polymorphs exhibit differences in the conformation of the molecule (conformational polymorphism) and in their hydrogen-bonding arrangements, which in turn leads to distinct colors. researchgate.netuky.eduuky.edu The interconversion between these metastable and stable forms can be induced by mechanical or thermal stimuli. researchgate.netuky.edu

Similarly, salts of 2-amino-1-butanol and 2-amino-2-methyl-1-propanol (B13486) with quinaldinic acid have been found to exhibit polymorphism. mdpi.com The different polymorphic forms display distinct hydrogen bonding and π∙∙∙π stacking interactions, resulting in different connectivity motifs. mdpi.com

The structural features of 2,2-dimethyl-3-(phenylamino)propan-1-ol, including its conformational flexibility and the presence of multiple hydrogen bonding sites, suggest a high likelihood for its derivatives to exhibit polymorphism. The interplay between different hydrogen bonding motifs and potentially π-π stacking interactions of the phenyl rings could lead to a rich polymorphic landscape.

The table below presents crystallographic data for a related compound, showcasing the typical parameters measured in the study of crystal structures.

Crystallographic Data for 2,2-dimethyl-N-(pyridin-3-yl)propanamide

| Parameter | Value |

| Chemical Formula | C10H14N2O |

| Molecular Weight | 178.23 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 11.2453 (3) |

| b (Å) | 10.5272 (3) |

| c (Å) | 17.5339 (6) |

| V (ų) | 2075.69 (11) |

| Z | 8 |

Data obtained from studies on an analogous system. researchgate.net

Future Research Directions

Development of More Efficient and Sustainable Synthetic Methodologies

Future research will likely prioritize the development of more efficient and environmentally benign methods for the synthesis of 2,2-Dimethyl-3-(phenylamino)propan-1-ol and its derivatives. Current synthetic routes often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. The field is moving towards catalytic and more sustainable approaches.

Key areas for future investigation include:

Catalytic Aminolysis of Epoxides: The ring-opening of epoxides with amines is a primary method for synthesizing β-amino alcohols. Future work could focus on developing highly efficient and regioselective catalysts for the reaction between a suitable 2,2-dimethyloxirane (B32121) derivative and aniline (B41778). Research into catalysts based on earth-abundant metals or organocatalysts could provide greener alternatives to traditional methods. organic-chemistry.org The use of water or other environmentally benign solvents in these reactions is also a critical goal. organic-chemistry.org

Reductive Amination: Improving the efficiency of reductive amination of β-hydroxy ketones or aldehydes is another promising direction. This could involve the design of novel hydrogenation catalysts that are more active and selective, reducing the need for high pressures and temperatures.

Flow Chemistry: The application of continuous flow technologies could offer significant advantages in terms of safety, scalability, and product consistency for the synthesis of 2,2-Dimethyl-3-(phenylamino)propan-1-ol.

Bio-catalysis: Exploring enzymatic routes to produce chiral β-amino alcohols is a growing field. Research into identifying or engineering enzymes that can catalyze the synthesis of this specific compound could lead to highly enantioselective and sustainable processes.

| Methodology | Potential Advantages | Research Focus |

|---|---|---|

| Catalytic Aminolysis of Epoxides | High atom economy, potential for high regioselectivity and stereoselectivity. organic-chemistry.org | Development of non-noble metal catalysts, use of green solvents. organic-chemistry.org |

| Reductive Amination | Use of readily available starting materials. | High-throughput screening of catalysts, milder reaction conditions. |

| Flow Chemistry | Improved safety, scalability, and process control. | Reactor design and optimization, integration with real-time analytics. |

| Bio-catalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering, process optimization. |

Elucidation of Novel Catalytic Functions and Applications

The structural motif of 2,2-Dimethyl-3-(phenylamino)propan-1-ol, featuring both a secondary amine and a primary alcohol, makes it a promising candidate as a ligand in asymmetric catalysis. The development of chiral versions of this compound could unlock a range of new catalytic applications.

Future research in this area should focus on:

Asymmetric Transfer Hydrogenation: Derivatives of this amino alcohol could serve as ligands for transition metals like ruthenium or iridium in the asymmetric transfer hydrogenation of ketones and imines, a crucial transformation in the synthesis of chiral alcohols and amines.

Carbon-Carbon Bond Forming Reactions: As a ligand, it could be employed in a variety of palladium-catalyzed C-C bond-forming reactions, such as asymmetric allylic alkylation. researchgate.net

Organocatalysis: The amine and alcohol functionalities could be leveraged in organocatalytic reactions, for instance, in Michael additions or aldol (B89426) reactions, either directly or after further functionalization.

Advanced Understanding of Structure-Reactivity Relationships through Integrated Experimental and Computational Approaches

A deep understanding of the relationship between the molecular structure of 2,2-Dimethyl-3-(phenylamino)propan-1-ol and its chemical reactivity is crucial for its rational application. Future research should integrate experimental studies with computational modeling to build comprehensive structure-reactivity profiles.

Key research directions include:

Systematic Derivatization: Synthesizing a library of derivatives by modifying the phenyl group (with electron-donating or -withdrawing substituents) and the alkyl backbone will allow for a systematic study of how these changes affect properties like catalytic activity, selectivity, and physical characteristics.

Spectroscopic and Crystallographic Analysis: Detailed analysis of these derivatives using techniques like NMR, IR spectroscopy, and X-ray crystallography will provide crucial insights into their electronic and steric properties.

Kinetic Studies: Performing detailed kinetic studies on reactions catalyzed by metal complexes of these ligands will help to elucidate reaction mechanisms and the role of the ligand in the catalytic cycle.

Computational Design and Predictive Modeling for the Rational Development of New Derivatives with Tunable Properties

Computational chemistry offers powerful tools for the rational design of new derivatives of 2,2-Dimethyl-3-(phenylamino)propan-1-ol with tailored properties. By predicting the behavior of virtual compounds before their synthesis, research efforts can be more focused and efficient.

Future computational studies could involve:

Density Functional Theory (DFT) Calculations: Using DFT to model the geometry, electronic structure, and reactivity of the compound and its metal complexes. This can help in understanding ligand-metal interactions and predicting catalytic performance.

Molecular Docking: In the context of bio-catalysis or medicinal chemistry applications, molecular docking could be used to predict the binding of derivatives to enzyme active sites or biological targets.

Quantitative Structure-Activity Relationship (QSAR): By combining experimental data from a library of derivatives with computational descriptors, QSAR models can be developed to predict the activity of new, unsynthesized compounds.

| Computational Method | Application | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Modeling of catalytic cycles. | Reaction barriers, catalyst stability, electronic properties. |

| Molecular Docking | Investigation of interactions with biological macromolecules. | Binding affinity, binding mode. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the activity of new derivatives. | Catalytic efficiency, biological activity. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,2-Dimethyl-3-(phenylamino)propan-1-ol, and what key reaction parameters require optimization?

- Methodology :

- Reductive amination : Use phenylamine and a carbonyl precursor (e.g., 2,2-dimethyl-3-oxo-propanal) with reducing agents like NaBH4 or LiAlH4 under inert atmospheres. Monitor pH (6–8) and temperature (0–25°C) to suppress side reactions .

- Substitution reactions : React 2,2-dimethyl-3-chloropropan-1-ol with phenylamine in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours .

- Critical parameters : Control stoichiometry of phenylamine to avoid over-alkylation, and use catalytic bases (e.g., K2CO3) to enhance nucleophilicity.

Q. Which analytical techniques are prioritized for structural validation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR to confirm the presence of the phenylamino group (δ 6.5–7.5 ppm for aromatic protons) and dimethyl branching (δ 1.0–1.2 ppm for methyl groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 208.17 for C11H17NO) .

- Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity (>95%) and monitor degradation products .

Q. What are the recommended storage conditions to maintain compound stability?

- Storage : Keep in amber glass vials under inert gas (N2 or Ar) at –20°C to prevent oxidation. Avoid exposure to moisture or strong oxidizers (e.g., KMnO4) .

- Handling : Use anhydrous solvents (e.g., dried THF) during reactions to minimize hydrolysis.

Advanced Research Questions

Q. How can enantioselective synthesis of 2,2-Dimethyl-3-(phenylamino)propan-1-ol be achieved with >90% enantiomeric excess (ee)?

- Chiral catalysis : Employ asymmetric hydrogenation with Ru-BINAP catalysts or enzymatic resolution using lipases (e.g., Candida antarctica) .

- Dynamic kinetic resolution : Optimize reaction conditions (e.g., temperature, solvent polarity) to favor one enantiomer during reversible intermediates.

- Analytical validation : Use chiral HPLC columns (e.g., Chiralpak AD-H) or circular dichroism (CD) spectroscopy to quantify ee .

Q. What computational tools predict the compound’s reactivity in novel reaction environments?

- Density Functional Theory (DFT) : Calculate transition-state energies to identify favorable reaction pathways (e.g., nucleophilic attack at the amino group) .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization for pharmacological studies .

- AI-driven synthesis planning : Platforms like Pistachio or Reaxys predict feasible routes using reaction databases .

Q. How should researchers address contradictory solubility or stability data in literature?

- Experimental replication : Systematically test solubility in solvents (e.g., DMSO, ethanol) under controlled humidity and temperature .

- Accelerated stability studies : Expose the compound to stress conditions (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via LC-MS .

- Meta-analysis : Compare data across peer-reviewed studies, prioritizing results from standardized protocols (e.g., OECD guidelines).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.